molecular formula C35H67ClO4 B589697 1,3-Dipalmitoyl-2-chloropropanediol-d5 CAS No. 1426395-62-1

1,3-Dipalmitoyl-2-chloropropanediol-d5

Cat. No.: B589697
CAS No.: 1426395-62-1
M. Wt: 592.398
InChI Key: IBJIXNLLGSRECE-YYRBTATQSA-N
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Description

1,3-Dipalmitoyl-2-chloropropanediol-d5 is a deuterium-labeled compound. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used as a tracer in scientific research due to its stable isotope labeling properties .

Preparation Methods

The synthesis of 1,3-Dipalmitoyl-2-chloropropanediol-d5 typically involves the esterification of 3-chloro-1,2-propanediol with palmitic acid. The process includes several steps:

Chemical Reactions Analysis

1,3-Dipalmitoyl-2-chloropropanediol-d5 undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 1,3-Dipalmitoyl-2-chloropropanediol-d5 is primarily related to its role as a tracer. The deuterium atoms in the molecule allow it to be distinguished from non-labeled compounds using techniques such as mass spectrometry. This enables researchers to track the compound’s distribution and transformation in biological and environmental systems .

Comparison with Similar Compounds

1,3-Dipalmitoyl-2-chloropropanediol-d5 can be compared with other deuterium-labeled compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its stability and suitability as a tracer in various research applications.

Properties

CAS No.

1426395-62-1

Molecular Formula

C35H67ClO4

Molecular Weight

592.398

IUPAC Name

(2-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropyl) hexadecanoate

InChI

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D

InChI Key

IBJIXNLLGSRECE-YYRBTATQSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl

Synonyms

Hexadecanoic Acid 2-Chloro-1,3-propanediyl-d5 Ester;  1,3-Bispalmitoyl-2-chloropropanediol-d5; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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